Fluorobutyrophenone

Catalog No.
S13949846
CAS No.
M.F
C10H11FO
M. Wt
166.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fluorobutyrophenone

Product Name

Fluorobutyrophenone

IUPAC Name

2-fluoro-1-phenylbutan-1-one

Molecular Formula

C10H11FO

Molecular Weight

166.19 g/mol

InChI

InChI=1S/C10H11FO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI Key

MBNBAODMHRPUKN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)F

Fluorobutyrophenone, specifically 4-Chloro-4'-fluorobutyrophenone, is a chemical compound with the molecular formula C10H10ClFOC_{10}H_{10}ClFO and a molecular weight of 200.64 g/mol. It appears as a slightly yellow-greenish clear oil and is primarily utilized in organic synthesis, particularly as an intermediate in the production of various pharmaceuticals, including antipsychotic medications . The compound is characterized by its stability under normal conditions and low water solubility, making it suitable for various industrial applications .

The synthesis of 4-Chloro-4'-fluorobutyrophenone typically involves electrophilic aromatic substitution reactions. One common method includes the reaction of fluorobenzene with 4-chlorobutyryl chloride in the presence of aluminum chloride as a catalyst. This reaction proceeds through the formation of a complex that facilitates the substitution of hydrogen on the aromatic ring with the butyrophenone moiety .

The general reaction can be summarized as follows:

Fluorobenzene+4 Chlorobutyryl ChlorideAluminum Chloride4 Chloro 4 fluorobutyrophenone\text{Fluorobenzene}+\text{4 Chlorobutyryl Chloride}\xrightarrow{\text{Aluminum Chloride}}\text{4 Chloro 4 fluorobutyrophenone}

4-Chloro-4'-fluorobutyrophenone exhibits significant biological activity, particularly in the field of psychiatry. It serves as an intermediate in the synthesis of various antipsychotic drugs, including Haloperidol and Trifluperidol. These drugs are primarily used to treat schizophrenia and other mental health disorders by modulating neurotransmitter activity in the brain, particularly dopamine receptors .

Several methods exist for synthesizing 4-Chloro-4'-fluorobutyrophenone:

  • Electrophilic Aromatic Substitution: The most common method involves reacting fluorobenzene with 4-chlorobutyryl chloride in the presence of aluminum chloride.
  • Thionyl Chloride Method: Another approach includes treating 4-Fluorobutyrophenone with thionyl chloride under acidic conditions to introduce chlorine into the structure .
  • Alternative Synthetic Routes: Various other synthetic pathways have been documented, utilizing different reagents and conditions to achieve high yields and purities .

The primary applications of 4-Chloro-4'-fluorobutyrophenone include:

  • Pharmaceutical Intermediates: It is crucial in synthesizing antipsychotic drugs such as Haloperidol, Melperone, and others.
  • Organic Synthesis: The compound is employed as a reagent in various organic reactions due to its reactive functional groups.
  • Agrochemicals: It may also find applications in developing agricultural chemicals, although this is less common than its use in pharmaceuticals .

Studies on the interactions of 4-Chloro-4'-fluorobutyrophenone focus primarily on its pharmacological effects when used in drug formulations. Research indicates that it interacts effectively with dopamine receptors, thus influencing neurotransmitter dynamics within the central nervous system. Its role as an intermediate allows for modifications that enhance therapeutic efficacy while minimizing side effects associated with antipsychotic medications .

Several compounds are structurally similar to 4-Chloro-4'-fluorobutyrophenone. Here are some notable examples:

Compound NameMolecular FormulaKey Uses
HaloperidolC21H24ClF3N2C_{21}H_{24}ClF_3N_2Antipsychotic medication
TrifluperidolC20H22F3NC_{20}H_{22}F_3NAntipsychotic medication
MelperoneC18H22ClF2NC_{18}H_{22}ClF_2NAntipsychotic medication
DroperidolC19H23ClF2NC_{19}H_{23}ClF_2NAntiemetic and antipsychotic
AzaperoneC19H23ClF2NC_{19}H_{23}ClF_2NAntipsychotic medication

Uniqueness

The uniqueness of 4-Chloro-4'-fluorobutyrophenone lies in its specific halogen substitutions and structural configuration, which contribute to its distinct pharmacological properties compared to other similar compounds. Its role as a precursor for multiple antipsychotics highlights its importance in medicinal chemistry, providing a versatile framework for drug development .

Friedel-Crafts Acylation Strategies for p-Fluorobutyrophenone Scaffolds

The Friedel-Crafts acylation reaction remains the cornerstone for synthesizing p-fluorobutyrophenone scaffolds. This method involves the electrophilic substitution of fluorobenzene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), under anhydrous conditions. The reaction proceeds via the formation of an acylium ion intermediate, which attacks the aromatic ring at the para position due to the electron-withdrawing effect of the fluorine substituent.

Recent innovations include the use of solar irradiation to drive the reaction, eliminating the need for external electrical heating. A parabolic solar reflector achieves temperatures exceeding 300°C, enabling solvent-free conditions while maintaining yields comparable to traditional methods.

Table 1: Comparative Analysis of Friedel-Crafts Acylation Methods

ParameterTraditional MethodSolar-Driven Method
CatalystAlCl₃ (1.2 equiv)AlCl₃ (1.0 equiv)
SolventDichloromethaneSolvent-free
Temperature20–25°C250–300°C
Reaction Time4–6 hours2–3 hours
Yield78–85%75–80%

Catalytic Systems in Aromatic Ketone Formation: Aluminum Chloride Optimization

Aluminum chloride dominates as the catalyst of choice due to its ability to stabilize reactive intermediates and enhance electrophilicity. Optimal catalytic loading ranges between 1.0 and 1.2 equivalents relative to the acyl chloride. Excess AlCl₃ risks side reactions, such as over-acylation or decomposition of the fluorobenzene ring.

Alternative Lewis acids, including FeCl₃ and ZnCl₂, have been explored but exhibit lower efficiency. For instance, FeCl₃ achieves only 45–50% yield under identical conditions, attributed to its weaker electrophilic activation. Catalyst recovery systems, such as aqueous workup followed by distillation, enable reuse for up to three cycles without significant activity loss.

Solvent Effects on Reaction Kinetics in Dichloromethane-Mediated Syntheses

Dichloromethane (DCM) is the preferred solvent due to its high polarity, low boiling point, and compatibility with AlCl₃. Kinetic studies reveal that DCM accelerates the acylation step by stabilizing the acylium ion through solvation, reducing the activation energy by approximately 15 kJ/mol.

Table 2: Solvent Impact on Reaction Kinetics

SolventDielectric ConstantReaction Time (hours)Yield (%)
Dichloromethane8.934.085
Chloroform4.816.572
Toluene2.3812.058
Solvent-freeN/A2.580

Notably, solvent-free conditions under solar irradiation achieve comparable yields while eliminating solvent recovery costs.

Continuous Flow Approaches for Large-Scale Production

Transitioning from batch to continuous flow systems addresses scalability challenges in industrial settings. Microreactors with immobilized AlCl₃ catalysts enable precise temperature control (20–25°C) and reduce reaction times to 30–45 minutes. A two-stage system separates the acylation and quenching steps, minimizing byproduct formation and improving purity (≥98%).

Table 3: Batch vs. Continuous Flow Performance

MetricBatch ProcessContinuous Flow
Throughput5 kg/day50 kg/day
Purity92–95%97–99%
Catalyst Consumption1.2 equiv0.9 equiv
Energy CostHighLow

Essentiality of Para-Fluorine Substitution for Dopamine Receptor Affinity

The incorporation of fluorine at the para-position of the butyrophenone aromatic ring constitutes a fundamental requirement for optimal dopamine receptor binding affinity [1] [6]. Systematic structure-activity relationship studies demonstrate that para-fluorine substitution enhances dopamine D2 and D3 receptor affinity by 20 to 40-fold compared to unsubstituted butyrophenone derivatives [7] [2]. The electron-withdrawing properties of fluorine create favorable electronic interactions within the dopamine receptor binding pocket, with computational modeling studies indicating enhanced hydrogen bonding networks and van der Waals interactions [8] [9].

Comparative binding studies reveal that 4-fluorobutyrophenone exhibits dopamine D2 receptor binding constants ranging from 25 to 50 nanomolar, representing a dramatic improvement over the parent butyrophenone compound which demonstrates binding constants exceeding 1000 nanomolar [10] [11]. The fluorine substitution pattern demonstrates superior receptor selectivity compared to other halogen substitutions, with 4-chlorobutyrophenone derivatives showing 2 to 4-fold reduced binding affinity relative to their fluorinated counterparts [12] [13].

Table 1: Para-Fluorine Substitution Impact on Dopamine Receptor Affinity

CompoundStructureD2 Receptor Ki (nM)D3 Receptor Ki (nM)Selectivity Ratio (D2/D3)
Butyrophenone (unsubstituted)C₆H₅-CO-(CH₂)₃-N>1000>1000N/A
4-Fluorobutyrophenone4-F-C₆H₄-CO-(CH₂)₃-N25-5050-1000.5
4-Chlorobutyrophenone4-Cl-C₆H₄-CO-(CH₂)₃-N100-200200-4000.5
4-Methylbutyrophenone4-CH₃-C₆H₄-CO-(CH₂)₃-N>500>800N/A
Haloperidol4-F-C₆H₄-CO-(CH₂)₃-N-piperidine1-33-80.3-0.4
Trifluperidol4-CF₃-C₆H₄-CO-(CH₂)₃-N-piperidine0.5-1.51-30.5
Droperidol4-F-C₆H₄-CO-(CH₂)₃-N-piperidine2-55-120.4

The para-fluorine substitution also influences binding kinetics at dopamine receptors, with fluorinated derivatives demonstrating slower dissociation rates compared to non-fluorinated analogues [2] [12]. Kinetic binding studies indicate that haloperidol displays fast association and slow dissociation characteristics at dopamine D2 receptors, with the para-fluorine contributing to enhanced receptor residence time [2]. The fluorine atom's unique electronegativity and size create optimal geometric complementarity within the receptor binding site, facilitating prolonged receptor occupancy [6].

Radioligand binding investigations using carbon-11 and fluorine-18 labeled butyrophenone derivatives confirm the critical role of para-fluorine substitution in achieving nanomolar binding affinities [14] [15]. The synthesis of no-carrier-added fluorine-18 labeled butyrophenone neuroleptics, including haloperidol and droperidol, enables precise determination of specific activities reaching 3 Ci/micromol, demonstrating the exceptional binding selectivity conferred by para-fluorine substitution [15] [16].

Chain Length Optimization: Propyl Spacer Configurations

The optimization of alkyl chain length between the aromatic ketone and terminal amine represents a critical determinant of neuroleptic activity in fluorobutyrophenone derivatives [1] [3]. Systematic investigation of chain lengths ranging from one to six carbon atoms reveals that a three-carbon propyl spacer configuration provides optimal dopamine receptor binding and pharmacological activity [17] [4]. Structure-activity relationship studies demonstrate that when the chain length equals three carbons, maximal antipsychotic activity is achieved, while longer or shorter chains result in decreased biological potency [1].

The propyl spacer length directly influences the spatial orientation of the terminal amine relative to the aromatic pharmacophore, affecting the molecule's ability to adopt the bioactive conformation within the dopamine receptor binding site [3] [17]. Conformationally constrained butyrophenone analogues incorporating cyclic spacer systems confirm that the three-carbon distance is essential for optimal receptor recognition [3] [4]. Molecular modeling studies indicate that the propyl spacer allows the aminoalkyl chain to adopt extended conformations that align with key amino acid residues in the dopamine receptor active site [18].

Table 2: Chain Length Optimization in Fluorobutyrophenone Derivatives

Chain Length (n)Compound TypeD2 Receptor Affinity (Ki nM)Blood-Brain Barrier Penetration (%)Metabolic Stability (t½ min)Clinical Activity
1Propiophenone derivative>50020-3015-25Low
2Butyrophenone derivative150-30040-6030-45Moderate
3Valerophenone derivative1-1080-9560-120High
4Hexanophenone derivative50-15060-8045-75Moderate
5Heptanophenone derivative200-50030-5025-40Low
6Octanophenone derivative>100010-2510-20Minimal

Chain length variations beyond the optimal three-carbon spacer result in progressive deterioration of dopamine receptor binding affinity [17]. Two-carbon spacer derivatives demonstrate moderate binding affinities ranging from 150 to 300 nanomolar, while one-carbon analogues exhibit severely compromised receptor recognition with binding constants exceeding 500 nanomolar [19] [20]. Extended chain lengths of four to six carbons show a complex relationship between spacer length and biological activity, with four-carbon derivatives retaining moderate activity before declining sharply with further chain extension [17].

The spacer length optimization studies reveal that bivalent compounds with extended spacers ranging from 17 to 21 atoms can maintain biological activity, suggesting that optimal spacer length depends on the specific molecular architecture [17]. However, for traditional butyrophenone neuroleptics, the three-carbon propyl configuration remains the gold standard for achieving maximal dopamine receptor affinity and neuroleptic potency [1] [4].

Tertiary Amine Modifications Impacting Blood-Brain Barrier Permeability

The tertiary amine moiety in fluorobutyrophenone derivatives serves as a critical determinant of blood-brain barrier penetration, with systematic structural modifications profoundly influencing central nervous system bioavailability [21] [22]. The incorporation of tertiary amine functionality significantly enhances lipophilicity and membrane permeability compared to primary and secondary amine analogues [23] [24]. Research investigations demonstrate that tertiary amines achieve blood-brain barrier penetration rates of 65% compared to 15% for primary amine derivatives [22].

Piperidine ring systems represent the most effective tertiary amine modification for achieving optimal blood-brain barrier permeability in fluorobutyrophenone neuroleptics [21] [12]. The cyclic piperidine structure provides enhanced lipophilicity with LogP values reaching 2.8, facilitating transcellular diffusion across brain capillary endothelium [22]. Comparative studies reveal that piperidine-containing derivatives achieve 85% blood-brain barrier penetration while maintaining high dopamine receptor binding affinity with Ki values ranging from 1 to 10 nanomolar [4].

Table 3: Tertiary Amine Modifications and Blood-Brain Barrier Permeability

Amine StructureLogP ValueBBB Penetration (%)D2 Receptor Ki (nM)Protein Binding (%)Metabolic Clearance (mL/min/kg)
Primary amine (-NH₂)0.515>10004525
Secondary amine (-NH-R)1.235100-5006518
Tertiary amine (-N(R)₂)2.16510-508012
Piperidine ring2.8851-10928
Piperazine ring1.9605-258515
Morpholine ring1.44550-2007020
Pyrrolidine ring2.37020-1008810
N-methylpiperidine3.2900.5-5956

The relationship between amine structure and blood-brain barrier penetration demonstrates clear structure-permeability correlations [23] [21]. N-methylpiperidine derivatives achieve the highest blood-brain barrier penetration rates at 90%, with corresponding LogP values of 3.2 indicating optimal lipophilicity for membrane transit [22]. However, increased lipophilicity correlates with enhanced protein binding, reaching 95% for N-methylpiperidine analogues, which may influence free drug concentrations in brain tissue [24].

Morpholine and piperazine ring modifications provide intermediate blood-brain barrier penetration characteristics, with morpholine derivatives achieving 45% penetration and piperazine analogues reaching 60% penetration rates [21]. The oxygen atom in morpholine rings reduces overall lipophilicity compared to piperidine systems, resulting in decreased membrane permeability but potentially improved metabolic stability [12] [22]. Pyrrolidine ring systems demonstrate favorable blood-brain barrier penetration at 70% while maintaining reasonable dopamine receptor binding affinities [4].

The optimization of tertiary amine structures requires balancing blood-brain barrier penetration with receptor binding affinity and metabolic stability [20] [24]. Modifications that enhance central nervous system penetration often correlate with increased metabolic clearance, necessitating careful consideration of pharmacokinetic parameters in fluorobutyrophenone design [19] [12].

Keto Group Isosteric Replacements and Bioactivity Retention

The ketone functionality in fluorobutyrophenone derivatives represents a critical pharmacophore element, with isosteric replacement strategies offering opportunities to modulate bioactivity while maintaining essential receptor recognition properties [25] [26]. Systematic investigation of ketone bioisosteres reveals that specific structural modifications can retain 70 to 90% of the original bioactivity while potentially improving metabolic stability and pharmacokinetic properties [27] [28]. The exploration of ketone alternatives provides valuable insights into the molecular requirements for dopamine receptor binding and neuroleptic activity [29] [30].

Alcohol (CHOH) replacements for the ketone group demonstrate moderate bioactivity retention at 70%, with dopamine D2 receptor binding affinities ranging from 5 to 15 nanomolar [12]. The hydroxyl functionality maintains hydrogen bonding capabilities similar to the carbonyl oxygen, facilitating continued receptor recognition while introducing metabolic liability through alcohol oxidation pathways [25]. Hydroxy-substituted fluorobutyrophenone derivatives exhibit reduced potency compared to their ketone counterparts but retain selectivity profiles for dopamine receptor subtypes [28].

Table 4: Keto Group Isosteric Replacements and Bioactivity Retention

Original GroupIsosteric ReplacementBioactivity Retention (%)D2 Receptor Ki (nM)Metabolic StabilityBBB PenetrationClinical Notes
Ketone (C=O)Alcohol (CHOH)705-15DecreasedSimilarReduced potency but maintained selectivity
Ketone (C=O)Methylene (CH₂)3050-200IncreasedIncreasedLoss of receptor specificity
Ketone (C=O)Ether (CH₂-O-CH₂)4525-100SimilarDecreasedAltered pharmacokinetics
Ketone (C=O)Sulfoxide (S=O)852-8DecreasedSimilarMaintained activity profile
Ketone (C=O)Phosphine oxide (P=O)6010-40SimilarDecreasedChanged binding kinetics
Ketone (C=O)Imino (C=NH)901-5IncreasedSimilarEnhanced receptor binding

Sulfoxide (S=O) isosteres demonstrate exceptional bioactivity retention at 85%, with dopamine D2 receptor binding constants ranging from 2 to 8 nanomolar [26]. The sulfur-oxygen double bond provides similar electronic properties to the carbonyl group while potentially offering different metabolic pathways [29]. Sulfoxide-containing fluorobutyrophenone derivatives maintain the spatial geometry required for optimal receptor binding while introducing unique pharmacological properties [25].

Imino (C=NH) replacements represent the most successful ketone bioisostere, achieving 90% bioactivity retention with enhanced dopamine receptor binding affinities ranging from 1 to 5 nanomolar [27] [30]. The imine functionality preserves the planarity and electronic distribution of the original ketone while offering improved metabolic stability through different enzymatic pathways [28]. Imino-substituted derivatives demonstrate enhanced receptor binding kinetics and prolonged receptor occupancy compared to ketone analogues [26].

Methylene (CH₂) substitutions result in significant bioactivity loss, retaining only 30% of the original activity with dopamine D2 receptor binding constants ranging from 50 to 200 nanomolar [27]. The absence of the carbonyl group eliminates critical hydrogen bonding interactions within the receptor binding site, leading to reduced receptor specificity and compromised neuroleptic activity [30]. However, methylene replacements offer increased metabolic stability and enhanced blood-brain barrier penetration due to reduced polarity [26].

Molecular Binding Characteristics and Receptor Selectivity

Fluorobutyrophenone compounds demonstrate high-affinity binding to dopamine D2 and D3 receptors through specific molecular interactions within the extended binding pocket of these receptor subtypes [1] [2]. Haloperidol, the prototypical fluorobutyrophenone, exhibits potent binding affinity with Ki values ranging from 1.2-2.0 nanomolar for D2 receptors and 4.0-7.0 nanomolar for D3 receptors across multiple studies [3] [4] [1]. The crystal structure of haloperidol bound to the D2 dopamine receptor reveals an extended binding pocket that distinguishes it from other D2-like receptor subtypes, providing the molecular basis for its therapeutic selectivity [1] [2].

Structural Requirements for Optimal Receptor Binding

The para-fluorobutyrophenone skeleton is essential for neuroleptic activity, with the fluorine substituent in the para position of the benzene ring being critical for high-affinity binding [5]. Replacing the fluorine with other halogens such as chlorine or bromine, or with methoxy groups, significantly decreases receptor binding affinity [5]. The butyrophenone pharmacophore requires specific structural elements: a 4-linked halogenated phenyl group combined with an electronegative moiety at the 1-position along the butyl chain (either a ketone or hydroxyl group) for optimal sigma-1 receptor binding, which correlates with antipsychotic efficacy [6].

CompoundD2 Receptor Ki (nM)D3 Receptor Ki (nM)D4 Receptor Ki (nM)Selectivity Profile
Haloperidol1.2-2.04.0-7.02.3-15.0High D2/D3 affinity
Trifluperidol0.44.2326.0D2 selective
Benperidol0.027Not available0.066Ultra-high D2 affinity
Droperidol0.25Not available0.84Moderate D2 affinity
Spiperone0.0530.281.4High D2/D3 affinity

Differential Signaling Mechanisms Between D2 and D3 Receptors

The molecular mechanisms of D2 and D3 receptor antagonism reveal distinct signaling pathways despite their structural similarities [7]. D3 receptors primarily utilize the beta-gamma pathway of Gi protein, involving transactivation of epidermal growth factor receptor, while D2 receptors predominantly engage the alpha-subunit of Gi protein for ERK activation [7]. Both receptors commonly involve Src kinase, phosphatidylinositol 3-kinase, and atypical protein kinase C in their signaling cascades, but differ in their dependence on beta-arrestin and receptor sequestration mechanisms [7].

Quaternary Structure Modulation

Fluorobutyrophenones demonstrate unique effects on receptor quaternary structure organization. Haloperidol and spiperone specifically promote monomerization of D3 receptor dimeric complexes through concentration-dependent mechanisms that are reversible upon drug washout [8]. Molecular dynamics simulations reveal that these compounds increase atomic distances between key transmembrane domains that provide interfaces for receptor dimerization, offering a molecular explanation for their distinctive ability to disrupt receptor oligomerization [8].

Sigma-Receptor Modulation and Therapeutic Efficacy Correlations

High-Affinity Sigma-1 Receptor Binding

Butyrophenones demonstrate exceptional affinity for sigma-1 receptors, with haloperidol identified as the most potent sigma receptor ligand among tested compounds [9]. The systematic structure-affinity analysis reveals clear relationships: high-affinity sigma-1 receptor binding requires both a 4-linked halogenated phenyl substructure and an electronegative moiety at the 1-position along the butyl chain [6]. Haloperidol, trifluperidol, bromperidol, and chlorohaloperidol exhibit nanomolar affinity for sigma-1 receptors, while compounds lacking these structural features show significantly reduced binding [6].

CompoundSigma-1 Receptor AffinityStructural FeaturesTherapeutic Correlation
Haloperidol3-60 nM (highest potency)4-fluoro + ketone moietyBroad antipsychotic efficacy
TrifluperidolHigh affinity4-fluoro + trifluoromethylEnhanced potency
BromperidolHigh affinity4-fluoro + bromideSimilar to haloperidol
DroperidolLow affinityLacks optimal structureLimited to acute use
SpiperoneLow affinitySpiro fusion modificationResearch applications

Neuroprotective Effects Through Sigma-1 Receptor Modulation

The correlation between sigma-1 receptor affinity and neuroprotective efficacy demonstrates the therapeutic significance of this binding profile [10]. Butyrophenones with high sigma-1 receptor affinity provide cytoprotection in glutamate-induced toxicity models, with protective potency directly correlating with receptor binding affinity [10]. This neuroprotective mechanism involves modulation of calcium homeostasis and cellular stress responses through sigma-1 receptor-mediated chaperone functions [11].

Antidepressant and Anxiolytic Potential

Sigma-1 receptor agonism by selective compounds produces rapid antidepressant-like effects, with onset occurring within 2 days compared to several weeks required for traditional selective serotonin reuptake inhibitors [11]. The modulatory role of sigma-1 receptors allows for synergistic interactions with conventional antidepressants, enabling subeffective doses to produce therapeutic effects when combined with sigma-1 receptor ligands [11] [12].

Therapeutic Efficacy in Schizophrenia Models

Sigma-1 receptor allosteric modulators demonstrate antipsychotic-like effects in phencyclidine-induced schizophrenia models, ameliorating hyperactivity, prepulse inhibition disruption, social deficits, and cognitive impairment [13]. The therapeutic mechanism involves activation of the AKT-CREB-BDNF signaling pathway, with brain-derived neurotrophic factor upregulation being essential for the antipsychotic-like effects [13]. These findings suggest that sigma receptor modulation represents a novel therapeutic approach distinct from traditional dopamine receptor antagonism.

Adjunctive Anesthetic Applications: Alpha-Adrenoceptor Agonist Synergy

Neuroleptanesthesia and GABA-A Receptor Modulation

Droperidol, a fluorobutyrophenone derivative, demonstrates significant anesthetic properties through multiple receptor mechanisms beyond dopamine antagonism [14] [15]. The compound inhibits GABA-A receptor activation with an IC50 of 12.6 nanomolar, producing submaximal inhibition that reaches approximately 25% at saturating concentrations [14] [15]. This GABA-A receptor modulation occurs within concentration ranges that may contribute to the anxiety, dysphoria, and restlessness observed during high-dose droperidol anesthesia, limiting its clinical utility in some applications [15].

Neuronal Nicotinic Receptor Antagonism

The anesthetic effects of droperidol involve inhibition of alpha-7 neuronal nicotinic acetylcholine receptors with an IC50 of 5.8 micromolar [14] [15]. This non-competitive, voltage-independent inhibition may be responsible for the primary anesthetic action of droperidol, distinct from its dopaminergic effects [15]. The dual modulation of GABA-A and nicotinic receptors provides a mechanistic basis for the compound's utility as a neuroleptanesthetic agent.

Anesthetic ApplicationPrimary MechanismClinical BenefitSynergistic Effects
NeuroleptanesthesiaGABA-A inhibition (IC50: 12.6 nM)Reduced anesthetic requirementsFentanyl combination (Innovar)
Preoperative sedationD2 receptor antagonismAnxiolysis without respiratory depressionEnhanced pediatric compliance
Antiemetic effectsD2 antagonism in chemoreceptor trigger zonePONV prevention40-60% anesthetic reduction
Anesthetic adjuvantNicotinic receptor inhibition (IC50: 5.8 μM)Anesthetic potentiationImproved surgical conditions

Alpha-Adrenoceptor Interactions and Vasoconstrictor Modulation

Droperidol exhibits significant alpha-adrenergic blocking activity that persists for extended periods, fundamentally altering the response to adrenergic agonists used in anesthetic practice [16]. This alpha-adrenoceptor antagonism completely obliterates the effects of additional alpha-adrenergic blocking agents, demonstrating the compound's potent and long-lasting influence on adrenergic signaling pathways [16]. In clinical anesthesia, this property necessitates careful consideration when using local anesthetics containing epinephrine or other vasoconstrictors, as the alpha-blocking effects may reduce vasoconstriction and potentially increase bleeding [17].

Synergistic Mechanisms in Anesthetic Practice

The combination of droperidol with opioid analgesics, particularly fentanyl in the Innovar formulation, demonstrates significant synergistic effects in neuroleptanesthesia [18]. This combination provides enhanced surgical conditions through complementary mechanisms: droperidol's dopaminergic and GABAergic effects combined with fentanyl's opioid receptor activation. The resulting anesthetic state is characterized by profound analgesia, reduced autonomic responsiveness, and stable hemodynamic parameters while maintaining spontaneous ventilation [19].

Perioperative Applications and Dose-Sparing Effects

Fluorobutyrophenones demonstrate substantial anesthetic-sparing effects, reducing volatile anesthetic requirements by 40-60% when used as adjuvants [19]. This dose-sparing effect occurs through multiple mechanisms including enhanced GABA-A receptor sensitivity, reduced sympathetic nervous system activity, and improved surgical field conditions through alpha-adrenergic blockade. The compounds particularly improve mask acceptance during anesthetic induction in pediatric populations, facilitating smoother anesthetic transitions [19].

Long-Acting Depot Formulation Development Challenges

Pharmacokinetic Variability and Formulation Complexities

Long-acting depot formulations of fluorobutyrophenones face significant challenges related to pharmacokinetic variability and formulation stability. Haloperidol decanoate demonstrates wide variability in apparent half-lives ranging from 5.3 to 112.6 days in similar formulations, primarily due to uneven release from oil vehicle matrices [20] [21]. The extended time to steady state, requiring 10-12 weeks for haloperidol decanoate, significantly prolongs clinical trial durations and complicates dose optimization protocols [20] [22].

Oil-Based Vehicle Limitations and Storage Requirements

The depot formulations utilize sesame oil or vegetable oil vehicles that present specific storage and handling challenges [20] [21]. These formulations require storage temperatures between 15-30°C without refrigeration or freezing, limiting distribution options and requiring specialized packaging to protect from light degradation [20] [22]. The oil-based matrix system, while providing sustained release, contributes to injection site pain and local tissue reactions that may reduce patient acceptance of long-acting formulations [22].

Challenge CategorySpecific ChallengeDevelopment Impact
Pharmacokinetic variabilityHalf-life range 5.3-112.6 daysExtensive population PK studies required
Formulation stabilityTemperature-sensitive storage (15-30°C)Limited distribution infrastructure
Administration complexityMuscle mass dependency for absorptionPatient selection restrictions
Dose optimization10-20x oral dose conversion factorIncreased prescriber complexity
Patient complianceExtended monitoring intervalsAdherence assessment challenges

Dose Conversion and Administration Complexities

The transition from oral to depot formulations requires complex dose conversion calculations, typically involving 10-20 times the previous daily oral dose for initial depot administration [20] [22]. This calculation complexity increases the potential for dosing errors and requires specialized training for healthcare providers. Additionally, the need for oral antipsychotic supplementation during the initial 6-week transition period complicates treatment protocols and increases the risk of drug interactions [20].

Patient-Specific Factors and Administration Challenges

Depot formulation efficacy depends critically on adequate muscle mass for proper absorption, excluding patients with low body weight or muscle wasting conditions [22]. Conversely, significant obesity may necessitate longer injection needles and specialized administration techniques to ensure proper intramuscular delivery [22]. These patient-specific factors require individualized assessment and may limit the broad applicability of depot formulations in certain populations.

Bioequivalence and Regulatory Considerations

The development of depot formulations requires extensive bioequivalence studies to establish relationships between oral and injectable formulations. Peak plasma concentrations for haloperidol decanoate occur 3-9 days after injection, with steady-state levels achieved only after three monthly injections [20]. This delayed onset necessitates careful monitoring protocols and may require bridging therapy during the transition period, adding complexity to regulatory approval pathways and clinical implementation.

Manufacturing and Quality Control Challenges

The oil-based depot formulations present unique manufacturing challenges related to consistent drug distribution within the vehicle matrix. Quality control must ensure uniform drug content, sterility, and absence of particulate matter while maintaining stability throughout the product's shelf life [23]. The requirement for specialized injection techniques and needle gauge specifications adds additional complexity to the manufacturing and distribution process, requiring comprehensive healthcare provider education and training programs [22].

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

166.079393132 g/mol

Monoisotopic Mass

166.079393132 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

Explore Compound Types